N-(4-ethylphenyl)-2-[2-(p-tolylsulfonylamino)thiazol-4-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-3-15-6-8-16(9-7-15)21-19(24)12-17-13-27-20(22-17)23-28(25,26)18-10-4-14(2)5-11-18/h4-11,13H,3,12H2,1-2H3,(H,21,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIREXJZDAVGFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-2-[2-(p-tolylsulfonylamino)thiazol-4-yl]acetamide is a compound of interest due to its potential biological activity, particularly in the fields of anticancer and anticonvulsant research. This article provides a detailed overview of its biological properties, synthesis, and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiazole ring, which is often associated with various biological activities. The synthesis typically involves the reaction of 4-ethylphenylamine with p-toluenesulfonyl chloride and thiazole derivatives, creating a complex structure that may contribute to its biological properties.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that thiazole derivatives can induce apoptosis in cancer cells, a critical mechanism for anticancer activity.
A study evaluating thiazole derivatives against A549 (lung cancer) and C6 (glioma) cell lines demonstrated that certain derivatives effectively directed tumor cells toward apoptotic pathways, indicating their potential as anticancer agents . The MTT assay and caspase-3 activation assays were employed to assess cytotoxic effects and apoptosis induction.
Anticonvulsant Activity
The anticonvulsant potential of related compounds has also been explored. For instance, derivatives of thiazoles have shown efficacy in animal models for epilepsy, particularly through maximal electroshock (MES) tests. Compounds with similar structural motifs demonstrated protective effects against seizures, suggesting that this compound may also possess anticonvulsant properties .
Case Studies
-
Anticancer Studies :
- Cell Lines Tested : A549 and C6.
- Methods : MTT assay, acridine orange/ethidium bromide staining.
- Findings : Significant induction of apoptosis was observed in treated cell lines, with some derivatives showing IC50 values in the low micromolar range.
-
Anticonvulsant Studies :
- Animal Models : Mice subjected to MES tests.
- Results : Certain derivatives showed protection against seizures at doses ranging from 100 mg/kg to 300 mg/kg, indicating potential for further development as therapeutic agents.
Data Summary
| Activity Type | Test Subject | Methodology | Key Findings |
|---|---|---|---|
| Anticancer | A549, C6 | MTT assay, Caspase-3 activation | Induction of apoptosis; low IC50 |
| Anticonvulsant | Mice | MES test | Seizure protection at varying doses |
Comparison with Similar Compounds
Structural Analogues and Core Heterocycles
Thiazole-Based Analogues
- N-(4-Phenyl-2-thiazolyl)acetamide () :
Simpler structure lacking sulfonyl and ethyl groups. Reduced lipophilicity and hydrogen-bonding capacity compared to the target compound, likely resulting in lower target affinity . - Compound 17d () :
Contains a bicyclo[2.2.1]heptane and dihydrobenzo dioxine group. The bulky substituents may enhance selectivity for CDK9 inhibition, whereas the target’s ethylphenyl group prioritizes membrane penetration . - Quinazolinone-Thioacetamides (): Thioacetamide linkage replaces sulfonylamino, reducing polarity. kinase inhibition) .
Benzothiazole Derivatives () :
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide :
Benzothiazole core increases aromatic surface area for π-π interactions. The trifluoromethyl group enhances metabolic stability compared to the target’s methyl group .
Oxazole/Imidazole Analogues
- iCRT3 () :
Oxazole core instead of thiazole, with a phenethyl substituent. The oxazole’s lower polarity may reduce solubility but improve Wnt/β-catenin pathway inhibition efficacy . - Bis(azolyl)sulfonamidoacetamides (): Sulfonamido groups linked to oxazole/thiazole/imidazole. Structural similarity to the target’s sulfonylamino group suggests shared calmodulin or kinase targeting, but heterocycle differences alter binding kinetics .
Substituent Effects on Pharmacological Properties
| Compound | Core Structure | Key Substituents | Potential Target/Activity |
|---|---|---|---|
| Target Compound | Thiazole | p-Tolylsulfonylamino, 4-ethylphenyl | Kinase inhibition, Anti-inflammatory |
| N-(4-Phenyl-2-thiazolyl)acetamide | Thiazole | Phenyl, acetamide | Basic scaffold for derivatization |
| iCRT3 | Oxazole | Ethylphenyl, phenethyl | Wnt/β-catenin pathway inhibition |
| Quinazolinone Derivatives | Quinazolinone | Sulfamoylphenyl, thioacetamide | Anti-inflammatory, Antimicrobial |
| Benzothiazole Derivatives | Benzothiazole | Trifluoromethyl, methoxyphenyl | Kinase inhibition, Anticancer |
- Sulfonylamino vs. Thioacetamide: The target’s sulfonylamino group offers stronger hydrogen-bonding vs. the thioacetamide’s sulfur-mediated hydrophobic interactions .
- Ethylphenyl vs. Trifluoromethyl : Ethylphenyl enhances lipophilicity for blood-brain barrier penetration, whereas trifluoromethyl improves metabolic stability .
Q & A
Q. Table 1. Key Synthetic Intermediates and Conditions
| Step | Intermediate | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Thiazole core | α-Bromoketone, thiourea, EtOH, reflux | 65–75 | |
| 2 | Sulfonamide derivative | p-Toluenesulfonyl chloride, EtN, DCM, 0°C | 80–85 | |
| 3 | Final product | 4-Ethylphenylamine, EDC/HOBt, DCM, RT | 70–75 |
Q. Table 2. Common Analytical Parameters
| Technique | Parameters | Target Data |
|---|---|---|
| -NMR | 400 MHz, DMSO-d | δ 7.3–7.7 (sulfonamide), δ 2.4 (CH-tolyl) |
| HPLC | C18 column, 70:30 ACN/HO | Retention time: 8.2 min |
| ESI-MS | Positive ion mode | [M+H]+: 476.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
